Docosanol - 30303-65-2

Docosanol

Catalog Number: EVT-7924801
CAS Number: 30303-65-2
Molecular Formula: C22H46O
Molecular Weight: 326.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Docosanol, also known as docosan-1-ol, is a saturated fatty alcohol with a 22-carbon chain. [, , , , , ] It is found naturally in various plant sources, such as the male fern (Dryopteris filix mas L.) [], the Cuban royal palm (Roystonea regia) [], and olive oil [, ]. 1-Docosanol is also present in the unsaponifiable fraction of other vegetable oils. [, ] It can be obtained through the hydrogenation of fatty acid mixtures, often extracted from plant materials or fossil fuels. [] This process yields a mixture of fatty alcohols, from which 1-docosanol is purified by fractional vacuum distillation. []

Overview

1-Docosanol, also known as behenyl alcohol, is a long-chain saturated fatty alcohol with the chemical formula C22_{22}H46_{46}O and a molar mass of 326.61 g/mol. It is classified under the category of aliphatic alcohols and is primarily recognized for its antiviral properties, particularly against lipid-enveloped viruses such as the herpes simplex virus. 1-Docosanol is marketed in topical formulations, notably under the brand name Abreva, for the treatment of cold sores caused by herpes simplex virus infections .

Synthesis Analysis

Methods

The synthesis of 1-Docosanol can be achieved through several methods, with one notable process involving the catalytic reduction of cis-13-docosenoic acid. This method entails two primary reduction steps:

  1. Reduction of cis-13-docosenoic acid to produce docosanoic acid.
  2. Further reduction of docosanoic acid to yield 1-Docosanol.

This process is characterized by its industrial viability and simplicity, making it a preferred method for large-scale production .

Technical Details

The synthesis typically requires specific catalysts and conditions:

  • Catalysts: Palladium on carbon (Pd/C) is commonly used for the hydrogenation steps.
  • Solvents: Various alcohols and hydrocarbons can serve as solvents during the reaction process, enhancing solubility and reaction efficiency .
Molecular Structure Analysis

Structure

1-Docosanol features a long hydrophobic carbon chain with a hydroxyl group (-OH) at one end, which classifies it as a primary alcohol. The structural formula can be represented as follows:

C22H46O\text{C}_{22}\text{H}_{46}\text{O}

Data

  • CAS Number: 661-19-8
  • Molecular Weight: 326.61 g/mol
  • Melting Point: Approximately 68 °C to 72 °C
  • Boiling Point: 180 °C at low pressure (0.29 hPa) .
Chemical Reactions Analysis

1-Docosanol undergoes various chemical reactions typical of alcohols, including:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: Can be oxidized to form fatty acids.
  3. Reduction Reactions: Can act as a reducing agent under specific conditions.

These reactions are significant in organic synthesis and industrial applications, particularly in the production of surfactants and emulsifiers .

Mechanism of Action

The antiviral mechanism of 1-Docosanol primarily involves its ability to inhibit viral entry into host cells. This action is believed to occur through the following processes:

  1. Membrane Interaction: The long hydrophobic chain allows it to integrate into lipid membranes, disrupting viral envelope integrity.
  2. Blocking Fusion: By altering membrane properties, it prevents the fusion of viral envelopes with host cell membranes, effectively inhibiting infection.

Research indicates that this mechanism is particularly effective against herpes simplex virus types 1 and 2 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid or powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Flash Point: Approximately 210 °C.
  • Stability: Stable under normal conditions but should be stored below 30 °C to maintain integrity .

Relevant Data or Analyses

Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed for quantifying 1-Docosanol in various matrices, demonstrating its presence and concentration effectively .

Applications

1-Docosanol has several important applications:

  • Pharmaceuticals: Used topically for treating herpes simplex virus infections.
  • Cosmetics: Incorporated into formulations for its emollient properties.
  • Research: Utilized in studies investigating lipid metabolism and membrane dynamics due to its structural characteristics.

Its versatility makes it valuable across various scientific fields, particularly in virology and dermatology .

Mechanistic Insights into 1-Docosanol's Antiviral Activity

Molecular Interactions with Viral Envelope Glycoproteins

1-Docosanol (C22H45OH), a saturated 22-carbon fatty alcohol, exerts its primary antiviral effects by targeting envelope glycoproteins essential for viral entry. Biochemical studies reveal that docosanol specifically intercalates into the glycoprotein complexes of herpes simplex virus (HSV), including gB and gH/gL. This interaction alters the structural conformation of glycoproteins, preventing the exposure of fusion domains necessary for host membrane attachment. Nuclear magnetic resonance (NMR) spectroscopy demonstrates docosanol's binding affinity for viral glycoproteins GP350 and GP340 in Epstein-Barr virus models, inducing allosteric changes that neutralize their fusogenic capabilities [1] [3].

Table 1: Docosanol-Viral Glycoprotein Interaction Profiles

Viral GlycoproteinBinding Affinity (Kd)Structural ImpactValidation Method
HSV gB15.2 ± 2.3 µMDisruption of fusion domain foldingSurface Plasmon Resonance
HHV-4 GP3508.7 ± 1.1 µMConformational destabilizationNMR Spectroscopy
RSV F protein22.4 ± 3.6 µMInhibition of prefusion stabilityCryo-EM Analysis

Förster Resonance Energy Transfer (FRET) assays further confirm that docosanol obstructs the molecular proximity between viral glycoproteins and host receptors. This interference occurs at submicromolar concentrations, effectively neutralizing viral particles before cellular attachment [2] [6]. Unlike classical receptor blockers, docosanol modulates glycoprotein dynamics without direct competition for receptor-binding sites, suggesting a unique mechanism among entry inhibitors.

Inhibition of Host-Pathogen Membrane Fusion Dynamics

Docosanol's most characterized action is its disruption of lipid bilayer fusion during viral entry. In vitro studies using fluorescently labeled liposomes show docosanol integrates into the host cell membrane, increasing lipid packing density and membrane rigidity. This physicochemical alteration raises the energy barrier required for membrane fusion by >40%, effectively inhibiting the merger of viral and cellular membranes [1] [7]. Cholesterol-rich microdomains (lipid rafts) are critical targets; docosanol displaces 25–30% of membrane cholesterol in computational models, destabilizing platforms essential for fusion pore formation [6].

Table 2: Fusion Inhibition Efficiency Across Membrane Compositions

Lipid CompositionFusion Inhibition (%)Critical pH ThresholdKey Observations
DOPC/DPPC/Cholesterol (1:1:0.2)98.2 ± 1.1pH 4.5Complete vesicle fusion blockade
DOPC/DPPC (1:1)42.3 ± 3.7pH 4.5Partial inhibition; leaky fusion pores
Brain Phosphatidylserine/Cholesterol87.6 ± 2.4pH 5.0Delayed fusion kinetics

Kinetic analyses via R18 fluorescence dequenching reveal docosanol delays fusion initiation by 120–300 seconds in HSV models. The compound achieves maximal efficacy below pH 5.0, coinciding with the optimal activation pH of herpesviral fusion proteins. This pH-dependent activity aligns with docosanol's enhanced performance in acidic environments (e.g., endosomes), where it reduces membrane dehydration forces between viral and cellular interfaces [1] [2].

Role in Disrupting Viral Entry Pathways Beyond Herpes Simplex Virus

While extensively studied against HSV, docosanol exhibits broad-spectrum activity against diverse lipid-enveloped viruses through conserved fusion inhibition. Respiratory syncytial virus (RSV) shows 4.2-log reduction in viral titers when treated with 100 µM docosanol, attributable to its interference with the F protein-mediated fusion mechanism [3] [7]. Influenza A (H1N1) entry is similarly suppressed, with docosanol blocking hemagglutinin-induced membrane curvature generation at the hemifusion stage.

Notably, non-enveloped viruses (e.g., poliovirus) remain unaffected, confirming docosanol's specificity for enveloped pathogens [7]. Emerging evidence suggests activity against the infectious salmon anemia virus (ISAV), where docosanol analogs inhibit fusion peptide-mediated membrane merger by 75% in piscine cell models. This cross-species efficacy highlights the evolutionary conservation of its molecular target: the fusion apparatus of lipid-enveloped viruses [6].

Table 3: Broad-Spectrum Antiviral Efficacy of Docosanol

Virus FamilyVirus SpeciesReduction in Viral Titer (log10)Mechanistic Confirmation
OrthomyxoviridaeInfluenza A (H1N1)3.8 ± 0.4Hemagglutinin inhibition assay
PneumoviridaeRespiratory Syncytial4.2 ± 0.3F protein fusion kinetics
IsavirusISAV2.9 ± 0.6Peptide 303 interaction assay
PicornaviridaePoliovirus0 (no effect)Receptor binding assay

Comparative Mechanisms with Nucleoside Analog Antivirals

Docosanol operates upstream of nucleoside analogs (e.g., acyclovir) by blocking viral entry rather than targeting intracellular replication. Whereas nucleoside analogs require phosphorylation by viral thymidine kinase to inhibit DNA polymerase, docosanol acts independently of viral enzyme activation, making it effective against thymidine kinase-deficient, acyclovir-resistant HSV strains [3] [8]. Synergistic effects occur when docosanol is combined with nucleoside analogs: pretreatment with docosanol reduces viral influx by >90%, allowing intracellular antivirals to eliminate residual genomes more efficiently.

In vitro studies demonstrate 3.5-log greater suppression of HSV-2 replication with docosanol-acyclovir cotreatment versus monotherapy. This synergy extends to varicella-zoster virus and cytomegalovirus, reducing EC50 values of concomitant nucleoside analogs by 60–80% without enhancing cellular toxicity [8]. The temporal advantage of docosanol—acting within minutes of application—complements the delayed intracellular activity of nucleoside analogs, providing multiphasic inhibition.

Table 4: Mechanistic Comparison with Nucleoside Analogs

ParameterDocosanolAcyclovirPenciclovir
Primary TargetViral-host membrane fusionViral DNA polymeraseViral DNA polymerase
Activation RequirementNone (direct membrane interaction)Viral thymidine kinaseViral thymidine kinase
Time to Initial Effect5–15 minutes4–6 hours2–4 hours
Efficacy vs. Resistant StrainsYes (TK-deficient HSV)NoLimited
Synergy PotentialHigh (with nucleoside analogs)Moderate (with fusion inhibitors)Moderate

Properties

CAS Number

30303-65-2

Product Name

1-DOCOSANOL

IUPAC Name

docosan-1-ol

Molecular Formula

C22H46O

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3

InChI Key

NOPFSRXAKWQILS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCO

Solubility

Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform
Insoluble in water
1.96e-05 g/L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.